Product packaging for Diethyl Iminodicarboxylate(Cat. No.:CAS No. 19617-44-8)

Diethyl Iminodicarboxylate

Cat. No.: B028530
CAS No.: 19617-44-8
M. Wt: 161.16 g/mol
InChI Key: PQVSTLUFSYVLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl Iminodicarboxylate (CAS 19617-44-8) is a high-purity organic compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol. This research-grade chemical, also known as azamalonic ester or diethyl azamalonate, is characterized by its solid form and a melting point range of 51.0°C to 53.0°C . As a derivative of iminodicarboxylic acid, this compound serves as a versatile building block in organic synthesis. Its structure features two ethoxycarbonyl groups attached to a central nitrogen, making it a valuable precursor for the synthesis of more complex nitrogen-containing molecules . Researchers utilize compounds of this class in the preparation of primary amines, often as alternatives to traditional methods like the Gabriel synthesis . Furthermore, related carbamate derivatives are fundamental reagents in key organic transformations such as the Mitsunobu reaction, which is widely used to invert the stereochemistry of alcohols and form new carbon-heteroatom bonds in the synthesis of natural products and pharmaceuticals . Intended Use: This product is labeled For Research Use Only (RUO) . It is specifically intended for use in laboratory research applications, such as fundamental biochemical research, pharmaceutical development, and diagnostic research and development. It is not intended for diagnostic procedures, human therapeutic use, or any form of personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B028530 Diethyl Iminodicarboxylate CAS No. 19617-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-ethoxycarbonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-10-5(8)7-6(9)11-4-2/h3-4H2,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVSTLUFSYVLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173290
Record name Imidodicarbonic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19617-44-8
Record name Imidodicarbonic acid, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019617448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19617-44-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidodicarbonic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Iminodicarboxylates

General Synthesis and Preparation Protocols

The preparation of the core iminodicarboxylate structure and its subsequent alkylation are central to its utility in synthesis. The following protocols highlight common methods.

The synthesis of diethyl hydroazodicarboxylate, a closely related precursor to the iminodicarboxylate family, involves the reaction of diethyl carbonate and ethyl carbazate. google.comgoogle.com This reaction is typically conducted under the influence of a base like sodium ethoxide, with heating for several hours. google.comgoogle.com The process is considered environmentally friendly and efficient for industrial-scale production. google.com The resulting diethyl hydroazodicarboxylate can be isolated after adjusting the pH and recrystallization. google.com

The general principle of forming carbamates through the reaction of carbonates with amines is a well-established method in organic chemistry. researchgate.netnih.govrsc.org For instance, N-methyl-N-aryl carbamates can be synthesized from aromatic amines and dimethyl carbonate using potassium carbonate and a phase-transfer catalyst under solvent-free conditions. researchgate.net

ReactantsCatalyst/BaseConditionsProductReference
Diethyl Carbonate, Ethyl CarbazateSodium EthoxideHeating (25°C - 220°C), 1-6hDiethyl Hydroazodicarboxylate google.comgoogle.com
Aromatic Amines, Dimethyl CarbonatePotassium Carbonate, Tetrabutylammonium (B224687) BromideSolvent-freeN-methyl-N-aryl carbamates researchgate.net

A common and effective method for the N-alkylation of iminodicarboxylates involves the use of sodium hydride (NaH). chemicalbook.comnih.gov Sodium hydride, typically as a 60% dispersion in mineral oil, is used to deprotonate the iminodicarboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). chemicalbook.comnih.govthieme-connect.de This generates the corresponding sodium salt of the iminodicarboxylate.

This anionic intermediate is a potent nucleophile that readily reacts with various electrophiles, most notably alkyl halides, to form the N-alkylated product. chemicalbook.com For example, a suspension of sodium di-tert-butyl-iminodicarboxylate, prepared by reacting the parent imide with NaH in dry THF, can be used in subsequent reactions, such as palladium-catalyzed substitutions. chemicalbook.com This method is advantageous for creating a strong nucleophile for reactions that might otherwise be sluggish. nih.gov

IminodicarboxylateBaseSolventKey IntermediateReference
Di-tert-butyl iminodicarboxylateSodium Hydride (60% dispersion)Dry THF or DMFSodium di-tert-butyl-iminodicarboxylate chemicalbook.comnih.gov

Iminodicarboxylates can also be effectively alkylated under aqueous sodium hydroxide (B78521) (NaOH) conditions, often utilizing a phase-transfer catalyst. chemicalbook.comthieme-connect.de In a typical procedure, the iminodicarboxylate, an alkyl halide, and a phase-transfer catalyst such as tetrabutylammonium bromide are mixed in an organic solvent. chemicalbook.com A solution of sodium hydroxide is then added, and the biphasic mixture is heated. chemicalbook.com

For example, the synthesis of di-tert-butyl allylimino dicarboxylate was achieved by reacting di-tert-butylimino-dicarboxylate with allyl bromide in 2-methyltetrahydrofuran (B130290) in the presence of aqueous sodium hydroxide and tetrabutylammonium bromide. chemicalbook.com The reaction was heated to 40-50°C and proceeded to completion, yielding the product in 98% yield after workup. chemicalbook.com This method avoids the need for strictly anhydrous conditions and strong, moisture-sensitive bases like sodium hydride.

Key Reagents and Precursors in Iminodicarboxylate Synthesis

The reactivity of iminodicarboxylates is defined by their nucleophilic nitrogen center, making them ideal substrates for reaction with electrophilic reagents, particularly alkyl halides.

Alkyl halides are fundamental reagents for the N-alkylation of iminodicarboxylates. acs.orgorganic-chemistry.org This reaction serves as a robust method for preparing protected primary amines. chemicalbook.comsmolecule.com The iminodicarboxylate anion, generated by deprotonation with a suitable base, acts as a nucleophile and displaces the halide from the alkyl group. acs.orgwikipedia.org This process is an effective alternative to the Gabriel synthesis. chemicalbook.comsmolecule.com

The reaction is versatile, allowing for the use of various primary and some secondary alkyl halides. organic-chemistry.orgsmolecule.com The choice of solvent and base can be tailored to the specific substrate, with common systems including potassium hydroxide in ionic liquids or cesium carbonate in DMF. organic-chemistry.org The resulting N-alkylated iminodicarboxylate can then be deprotected under acidic conditions to furnish the primary amine. chemicalbook.com

Allyl bromide is a particularly reactive alkylating agent used in the synthesis of N-allylated iminodicarboxylates due to the stability of the allylic cation-like transition state. wikipedia.orgnih.gov The reaction of an iminodicarboxylate salt with allyl bromide proceeds efficiently to yield the corresponding N-allyl derivative. chemicalbook.comsmolecule.com For instance, the potassium salt of di-tert-butyl iminodicarboxylate undergoes smooth N-alkylation with allyl bromide to form di-tert-butyl allylimino dicarboxylate. smolecule.com

This specific precursor is valuable for further synthetic transformations. smolecule.com In one detailed example, di-tert-butylimino-dicarboxylate was successfully alkylated with allyl bromide using aqueous sodium hydroxide and a phase-transfer catalyst, demonstrating a practical and high-yielding approach. chemicalbook.com The use of allyl bromide also features in alkylation studies with other nitrogen-containing heterocycles, where it is known for its high reactivity, giving excellent yields of N-alkylated products. nih.gov

ReagentDescriptionApplication in Iminodicarboxylate SynthesisReference
Alkyl HalidesCompounds with a halogen atom bonded to an alkyl group (R-X).Used as electrophiles for the N-alkylation of iminodicarboxylates to form protected amines. chemicalbook.comacs.orgsmolecule.com
Allyl BromideA specific, highly reactive alkyl halide (CH₂=CHCH₂Br).Used to introduce the allyl group onto the iminodicarboxylate nitrogen, forming precursors like di-tert-butyl allylimino dicarboxylate. chemicalbook.comnih.govwikipedia.org

Tetrazolium Salts, e.g., Tetrabutylammonium Bromide

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are instrumental in the synthesis of diethyl iminodicarboxylate derivatives. TBAB facilitates the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby increasing the reaction rate. mdpi.comgoogle.com In the N-alkylation of this compound, TBAB can shuttle the deprotonated iminodicarboxylate anion from the aqueous phase or a solid surface into the organic phase where the alkylating agent resides. This enhances the nucleophilicity of the iminodicarboxylate and promotes efficient alkylation. For instance, the reaction of di-tert-butyl iminodicarboxylate with allyl bromide is effectively catalyzed by TBAB in a biphasic system. chemicalbook.com

The use of TBAB as a phase-transfer catalyst offers several advantages, including mild reaction conditions, high yields, and the ability to use a variety of substrates. mdpi.com Its catalytic activity is attributed to the ability of the tetrabutylammonium cation to form a lipophilic ion pair with the anionic reactant, which can then readily dissolve in the organic solvent. mdpi.com

Table 1: Role of Tetrabutylammonium Bromide in Synthesis
Reactant 1 Reactant 2 Catalyst Function Reference
Di-tert-butyl iminodicarboxylateAllyl bromideTetrabutylammonium BromidePhase-transfer catalyst chemicalbook.com
Diethyl malonateIodomethaneTetrabutylammonium BromidePhase-transfer catalyst chemicalbook.com

Organometallic Catalysts, e.g., Palladium Tetrakis(triphenylphosphine)

Palladium(0) complexes, particularly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are versatile catalysts for a wide range of cross-coupling reactions. wikipedia.orgascensusspecialties.com In the context of iminodicarboxylate chemistry, Pd(PPh₃)₄ catalyzes reactions such as the Heck, Suzuki, Stille, and Sonogashira couplings, which can be employed to introduce various organic moieties onto a molecule containing an iminodicarboxylate group. wikipedia.orgascensusspecialties.comscispace.com

The catalytic cycle typically begins with the oxidative addition of an organic halide to the Pd(0) center, forming a Pd(II) intermediate. bath.ac.uk This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. bath.ac.uk The triphenylphosphine (B44618) ligands play a crucial role in stabilizing the palladium center and influencing the reactivity and selectivity of the catalytic process. scispace.com

Table 2: Applications of Palladium Tetrakis(triphenylphosphine) in Cross-Coupling Reactions
Reaction Type Role of Catalyst Reference
Heck ReactionCatalyst for C-C bond formation wikipedia.orgascensusspecialties.com
Suzuki CouplingCatalyst for C-C bond formation wikipedia.orgascensusspecialties.com
Stille CouplingCatalyst for C-C bond formation wikipedia.orgascensusspecialties.com
Sonogashira CouplingCatalyst for C-C bond formation wikipedia.orgascensusspecialties.com

Phosphorus Ligands, e.g., Triphenylphosphine

Triphenylphosphine (PPh₃) is a common ligand in organometallic chemistry and a crucial reagent in various organic transformations. wikipedia.orgvedantu.com In the context of this compound synthesis, triphenylphosphine is a key component of the Mitsunobu reaction. researchgate.netscispace.com This reaction allows for the conversion of alcohols to a variety of functional groups, including amines, through an inversion of stereochemistry. scispace.comorgsyn.org

In a typical Mitsunobu reaction involving an iminodicarboxylate, triphenylphosphine and diethyl azodicarboxylate (DEAD) form a phosphonium (B103445) salt intermediate. vedantu.comscispace.com This intermediate then activates the alcohol for nucleophilic attack by the iminodicarboxylate anion. The reaction proceeds under mild and neutral conditions, making it suitable for sensitive substrates. researchgate.net The triphenylphosphine is oxidized to triphenylphosphine oxide as a byproduct. orgsyn.org

Carbonate Salts, e.g., Cesium Carbonate

Inorganic bases such as cesium carbonate (Cs₂CO₃) play a significant role in promoting N-alkylation reactions of iminodicarboxylates. Cesium carbonate is often favored due to its high solubility in some organic solvents and its ability to act as a mild and effective base.

In the synthesis of N-alkylated iminodicarboxylates, cesium carbonate facilitates the deprotonation of the N-H bond of the iminodicarboxylate, generating a nucleophilic anion. chemicalbook.com This anion then readily undergoes substitution with an alkyl halide to form the desired product. The use of cesium carbonate can lead to high yields and minimize side reactions. For example, the reaction of di-t-butyl iminodicarboxylate with an alkyl halide in acetonitrile (B52724) proceeds efficiently in the presence of cesium carbonate. chemicalbook.com The low solubility of cesium carbonate in acetonitrile can be advantageous, as it allows for a controlled deprotonation process.

Optimized Reaction Environments

The environment in which a chemical reaction is conducted significantly influences its outcome. Careful selection of the solvent system is crucial for optimizing the synthesis of this compound derivatives.

Solvent Systems

The choice of solvent can affect reaction rates, yields, and selectivity by influencing the solubility of reactants, stabilizing transition states, and mediating interactions between molecules.

Tetrahydrofuran (THF) is a widely used ethereal solvent in organic synthesis due to its ability to dissolve a broad range of organic compounds and its relatively low reactivity. orgsyn.orgorgsyn.org In the context of this compound chemistry, THF is a common solvent for Mitsunobu reactions. orgsyn.orgresearchgate.netnih.gov Its ability to solvate the reagents and intermediates facilitates the smooth progress of the reaction. For instance, the Mitsunobu reaction between an alcohol, triphenylphosphine, and diethyl azodicarboxylate to form an N-substituted iminodicarboxylate is often carried out in THF. researchgate.netnih.gov The use of anhydrous THF is often critical to the success of these reactions, as the presence of water can lead to undesired side reactions. orgsyn.org

Aprotic Polar Solvents (e.g., Acetonitrile)

Aprotic polar solvents, which lack O-H or N-H bonds, are frequently used in the synthesis of iminodicarboxylate derivatives due to their ability to dissolve a wide range of reactants. taylorandfrancis.com Acetonitrile (MeCN) is a prominent example, often favored for its effectiveness in various reaction schemes.

In the metal-free regioselective hydrazination of imidazo[1,2-a]pyridine (B132010) using diethyl azodicarboxylate, acetonitrile was identified as a superior solvent system, yielding an excellent 88% of the desired product. nih.gov The investigation of solvent effects in the asymmetric α-amination of β-keto esters also included acetonitrile, demonstrating its utility in such transformations. nih.gov Furthermore, patent literature for the preparation of related therapeutic compounds lists acetonitrile among suitable polar aprotic solvents for facilitating these reactions. google.com In the synthesis of certain di(tert-butyl) imido dicarbonates, acetonitrile is used as the solvent at room temperature over several hours. chemicalbook.com

Table 1: Research Findings on Acetonitrile in Related Syntheses

Reaction Type Reactants Temperature Outcome in Acetonitrile Reference
Hydrazination Imidazo[1,2-a]pyridines, Diethyl Azodicarboxylate 80 °C 88% yield nih.gov
Asymmetric α-amination β-keto esters, Diethyl Azodicarboxylate 0 °C Investigated as a solvent nih.gov
Cyclic Ethers (e.g., 2-Methyltetrahydrofuran)

Cyclic ethers serve as another important class of solvents for iminodicarboxylate synthesis. 2-Methyltetrahydrofuran (2-MeTHF) is a notable example used in specific synthetic protocols.

In the synthesis of di-tert-butyl allylimino dicarboxylate, 2-methyltetrahydrofuran was used as the solvent. chemicalbook.com The reaction involved di-tert-butyliminodicarboxylate and allyl bromide, demonstrating the suitability of this cyclic ether for N-alkylation reactions. chemicalbook.com In other studies involving aerobically-initiated C(sp3)–H bond amination with azodicarboxylates, 2-methyltetrahydrofuran was employed as the substrate and solvent, leading to specific regioisomeric products. rsc.org Its use is also documented in synthetic studies toward complex molecules where it serves as a reaction medium. uni-muenchen.de

Table 2: Use of 2-Methyltetrahydrofuran in Iminodicarboxylate Synthesis

Reaction Reactants Temperature Role of 2-MeTHF Reference
N-alkylation Di-tert-butyliminodicarboxylate, Allyl Bromide 40°-50°C Solvent chemicalbook.com
C-H Amination 2-Methyltetrahydrofuran, Azodicarboxylates Not Specified Substrate/Solvent rsc.org

Temperature Regulation and Control

Temperature is a critical parameter that must be rigorously controlled during the synthesis of iminodicarboxylates and their precursors to ensure high yields, prevent side reactions, and avoid decomposition. The optimal temperature can vary significantly depending on the specific reaction.

For instance, the synthesis of certain aminated imidazo[1,2-a]pyridines requires heating the reaction mixture to 80 °C for several hours. nih.gov In contrast, a patent for the synthesis of diisopropyl azodicarboxylate specifies controlling the reaction temperature between -15 °C and -5 °C during the addition of an oxidizing agent to prevent heat release. google.com Other procedures require different thermal conditions, such as 40°-50°C for N-alkylation reactions or cooling to 0 °C for asymmetric amination processes. nih.govchemicalbook.com The preparation of diethyl azodicarboxylate itself starts from hydrazine (B178648) and is conducted in an ice bath to keep the temperature from rising above 20 °C. wikipedia.org

Table 3: Examples of Temperature Control in Related Syntheses

Process Temperature Range Purpose Reference
Hydrazination 80 °C Drive reaction to completion nih.gov
Oxidation Step -15 °C to -5 °C Control exothermic reaction google.com
N-alkylation 40°-50°C Facilitate reaction chemicalbook.com
Asymmetric α-amination 0 °C Optimize enantioselectivity nih.gov

pH Management in Reaction Media

The pH of the reaction medium is another crucial factor that can dictate the course and outcome of a synthesis involving iminodicarboxylates. Proper pH management is essential for protonation or deprotonation steps and for the stability of reactants and products.

In the synthesis of hydrogenated diisopropyl azodiformate, an intermediate, the pH of the solution is adjusted to a range of 4.5 to 7.5 with acid before filtration. google.com The analysis of technetium-99m labeled iminodiacetate (B1231623) agents has shown that the product composition is pH-dependent; a component that is minor at a pH above 6 becomes the major component when prepared at a pH of 4.5 or less. snmjournals.org Raising the pH leads to a rapid conversion between the components. snmjournals.org Furthermore, some syntheses are conducted under basic conditions, for example, through the addition of a sodium hydroxide solution to the reaction mixture. chemicalbook.com

Isolation and Purity Assessment Techniques

Following the synthesis, a combination of isolation and analytical techniques is employed to separate the target compound from the reaction mixture and assess its purity.

Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for both monitoring the progress of a reaction and assessing the purity of the final iminodicarboxylate product.

In the synthesis of di-tert-butyl allylimino dicarboxylate, HPLC was used to confirm the total consumption of the starting material, signaling the completion of the reaction. chemicalbook.com For asymmetric reactions, HPLC analysis using a chiral stationary phase is critical for determining the enantiomeric excess (ee) and isolated yield of the product. nih.gov Detailed HPLC methods have been developed for related compounds, specifying conditions such as the use of a reversed-phase C-18 column with a mobile phase consisting of sodium phosphate (B84403) buffer and acetonitrile to separate different components. snmjournals.org

Table 4: Application of HPLC in Iminodicarboxylate Analysis

Application HPLC Column Mobile Phase Components Finding Reference
Reaction Monitoring Armor C-18 20mM K2HPO4 (pH 7) Confirmed total consumption of starting material chemicalbook.com
Purity/Yield Determination Chiral Stationary Phase Not specified Determined isolated yield and enantioselectivity nih.gov

Phase Separation and Extraction Procedures

Phase separation and extraction are fundamental techniques for the isolation and purification of this compound and its derivatives from crude reaction mixtures. These procedures exploit the differential solubility of the product and byproducts in various immiscible solvents.

A common workup procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate, followed by washing with water and brine to remove water-soluble impurities. nih.gov Another established method is to pour the reaction mixture into pentane (B18724) and wash it with multiple portions of ice-cold water. orgsyn.org In some cases, after the reaction is complete, the layers are separated, and the organic layer containing the product is washed with process water. chemicalbook.com For reactions utilizing ion-supported reagents, a particularly simple workup involves the extraction of the reaction mixture with diethyl ether to isolate the desired product with high purity, leaving the reagent-derived byproducts behind. tcichemicals.comtcichemicals.com

Table 5: Examples of Extraction Procedures

Organic Solvent Aqueous Wash Purpose Reference
Ethyl Acetate Water, Brine Remove water-soluble impurities and salts nih.gov
Pentane Ice-cold Water Isolate product from reaction mixture orgsyn.org
2-Methyltetrahydrofuran Process Water Post-reaction cleanup chemicalbook.com

Solvent Exchange and Displacement

One notable application of solvent displacement is observed in the N-alkylation of iminodicarboxylates. For instance, in the synthesis of di-tert-butyl allyliminodicarboxylate, a related compound, the reaction is initially carried out in a primary solvent like 2-methyltetrahydrofuran. Following the reaction, the organic layer containing the product is subjected to a solvent displacement with isopropanol. This exchange is performed to adjust the solvent environment to a state where the product is soluble and stable for subsequent steps, while also helping to remove residual water or other impurities, as indicated by a low Karl Fischer (KF) titration value.

In a typical procedure for the synthesis of a related compound, di-tert-butyl allyliminodicarboxylate, the following steps are taken:

Di-tert-butyl iminodicarboxylate is reacted with allyl bromide in 2-methyltetrahydrofuran in the presence of a phase-transfer catalyst and sodium hydroxide.

After the reaction reaches completion, the organic layer is separated.

The solvent is then displaced with isopropanol.

This solvent displacement achieves a final solution with a specific water content, rendering it suitable for use in the next synthetic stage. The yield from this process is reported to be as high as 98%.

Another context in which solvent exchange is crucial is during the work-up phase of synthesis to facilitate purification. For example, after a reaction in a solvent like tetrahydrofuran (THF), which is water-miscible, the solvent might be removed under reduced pressure. The resulting residue is then redissolved in a water-immiscible solvent, such as methylene (B1212753) chloride or toluene, for aqueous extraction. This process effectively transfers the product from the reaction solvent to an extraction solvent, allowing for the removal of water-soluble impurities.

A patented process for preparing 7-alkoxyalkyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives using a Mitsunobu reaction with diethyl azodicarboxylate illustrates the utility of solvent exchange for product isolation. After the primary reaction in a solvent such as tetrahydrofuran, the solvent is exchanged to toluene. This change in solvent facilitates the crystallization of the desired product upon cooling, allowing for its isolation by filtration with high purity. wikipedia.org While this example does not directly describe the synthesis of this compound, it highlights a common and important industrial practice where solvent exchange is key to achieving a pure, crystalline product from a complex reaction mixture.

The table below summarizes the role of solvent exchange and displacement in the synthesis and purification of iminodicarboxylates and related compounds based on documented research findings.

Reaction/Process Initial Solvent Displacement/Exchange Solvent Purpose of Solvent Change Reference Compound
N-Alkylation2-MethyltetrahydrofuranIsopropanolTo prepare a solution of the product with low water content for subsequent steps.Di-tert-butyl allyliminodicarboxylate
Post-reaction Work-upTetrahydrofuran (THF)TolueneTo facilitate crystallization and isolation of the final product.(R)-7-[1-(4-chlorophenoxy)ethyl]-1,2,4-triazolo[1,5-a]pyrimidine
Post-reaction Work-upTetrahydrofuran (THF)Methylene ChlorideTo switch to a water-immiscible solvent for effective aqueous extraction.General Procedure

Applications of Iminodicarboxylates in Advanced Organic Transformations

Amination Reactions

Diethyl iminodicarboxylate serves as an effective amino-group equivalent in various amination reactions, providing a reliable method for the formation of carbon-nitrogen bonds.

Formation of Primary Amines from Alkyl Halides

A primary application of this compound is in the synthesis of primary amines from alkyl halides. chemicalbook.com This transformation is typically achieved by first deprotonating the this compound to form its potassium salt. This salt then acts as a nucleophile, reacting with a primary alkyl halide in a smooth N-alkylation reaction. smolecule.comrsc.org The resulting N-alkylated product can then be deprotected under acidic conditions to yield the desired primary amine. chemicalbook.comwikipedia.org This method is particularly advantageous for producing primary amines in high purity. smolecule.com

For instance, the reaction of the potassium salt of this compound with allyl bromide yields di-tert-butyl allyliminodicarboxylate, which serves as a precursor for other amine-containing compounds. smolecule.com The reaction is often carried out in dipolar aprotic solvents. rsc.org

Comparative Analysis with Traditional Amination Methods (e.g., Gabriel Synthesis)

The use of this compound for the synthesis of primary amines offers several advantages over traditional methods like the Gabriel synthesis. The Gabriel synthesis, which utilizes potassium phthalimide, has been a long-standing method for converting primary alkyl halides to primary amines. wikipedia.orgthermofisher.com However, the Gabriel synthesis can be limited by harsh deprotection conditions, often requiring strong acids or hydrazine (B178648), which can be incompatible with sensitive substrates. wikipedia.org

In contrast, this compound provides a milder alternative. chemicalbook.comwikipedia.org The steric hindrance provided by the two ester groups helps to prevent over-alkylation, a common side reaction in other amination methods. smolecule.com Furthermore, the deprotection of the resulting N-alkylated iminodicarboxylate is typically achieved under acidic conditions, which are often milder and more compatible with a wider range of functional groups. smolecule.comwikipedia.org These features make this compound a preferred reagent in many synthetic pathways, especially for substrates that are sterically hindered or sensitive to harsh reaction conditions. smolecule.com

FeatureGabriel SynthesisThis compound Method
Nitrogen Source PhthalimideThis compound
Deprotection Often requires harsh conditions (e.g., strong acid, hydrazine) wikipedia.orgMilder acidic conditions smolecule.comwikipedia.org
Side Reactions Can be prone to side reactions wikipedia.orgSteric hindrance minimizes over-alkylation smolecule.com
Substrate Scope Can be limited with sensitive substrates wikipedia.orgBroader scope due to milder conditions smolecule.com

Derivatization from Alcohols via Mitsunobu Reaction Protocols

This compound can also be employed to synthesize amines directly from alcohols through the Mitsunobu reaction. chemicalbook.comwikipedia.org This powerful reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry. organic-chemistry.orgjkchemical.comresearchgate.net In this context, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgtcichemicals.com this compound then acts as the nucleophile, attacking the activated alcohol to form the N-substituted product. tcichemicals.comtcichemicals.com

This method bypasses the need to first convert the alcohol to an alkyl halide, offering a more direct route to amines. smolecule.com The reaction generally proceeds with clean inversion of configuration at the alcohol's stereocenter, making it a valuable tool in stereoselective synthesis. organic-chemistry.orgresearchgate.net

N-Alkylation Strategies in Complex Molecule Synthesis

The N-alkylation of this compound is a key strategy in the synthesis of complex molecules, providing a controlled method for introducing nitrogen-containing fragments.

Intermediate Formation via Deprotonation to Potassium Salt

A common and effective strategy for the N-alkylation of this compound involves its initial deprotonation to form the corresponding potassium salt. chemicalbook.comrsc.orgwikipedia.org This is typically achieved by treating the iminodicarboxylate with a suitable base, such as potassium carbonate or potassium hydride. The resulting potassium salt is a stable, often crystalline and non-hygroscopic solid, which enhances its utility as a reagent. rsc.org

This potassium salt serves as a potent nucleophile that readily undergoes N-alkylation with various electrophiles, most notably primary alkyl halides. smolecule.comrsc.org The reaction is typically conducted in a dipolar aprotic solvent, such as DMF or THF, to facilitate the smooth substitution reaction. rsc.orgfishersci.co.uk This two-step sequence of deprotonation followed by alkylation provides a reliable and high-yielding route to N-substituted diethyl iminodicarboxylates, which are valuable intermediates in the synthesis of more complex nitrogen-containing molecules.

Role as Nitrogen Protecting Groups

Beyond its role as an amine synthon, the iminodicarboxylate functionality, particularly the di-tert-butyl variant (Boc)2N-, serves as an effective protecting group for amines. organic-chemistry.org A protecting group temporarily masks a reactive functional group, preventing it from reacting in subsequent synthetic steps. organic-chemistry.org

The di-Boc group is particularly useful due to its stability under a wide range of conditions, including exposure to most nucleophiles and bases. organic-chemistry.org This stability allows for selective reactions to be carried out at other positions of a molecule without affecting the protected amine. The di-Boc group can be readily removed under acidic conditions to regenerate the free amine. wikipedia.orgorganic-chemistry.org This orthogonality to other protecting groups, such as the base-labile Fmoc group, is a key advantage in complex multi-step syntheses, like peptide synthesis. organic-chemistry.org The selective cleavage of one carbamate (B1207046) group in the presence of another has also been a subject of study, with methods developed for the selective removal of a Cbz group in the presence of a Boc group, and vice versa, using specific reagents like lithium bromide or iron(III) salts. nih.govacs.orgcsic.es

Deprotection Under Acidic Conditions

The ethyl carboxylate groups of this compound function as protecting groups for a primary amine nitrogen. A key transformation in its synthetic application is the deprotection step to unveil the primary amine functionality. This is typically accomplished under acidic conditions through a process of carbamate hydrolysis. fishersci.co.uk

The deprotection mechanism involves the protonation of one of the carbonyl oxygen atoms of the carbamate groups by a strong acid. This enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the protected amine. The resulting carbamic acid is unstable and subsequently decomposes to release the free amine, carbon dioxide, and ethanol.

Commonly employed acids for this transformation include strong mineral acids like hydrochloric acid (HCl) or potent organic acids such as trifluoroacetic acid (TFA). fishersci.co.uk The reaction is generally efficient and proceeds at room temperature in various organic solvents like dichloromethane (B109758) or ethyl acetate, or in biphasic systems. fishersci.co.uk The choice of acid and solvent can be tailored to accommodate other acid-labile functional groups within the molecule, although the conditions are generally robust. This method provides a reliable route to primary amines from their N-protected precursors. lookchem.com

Diversification through Functionalization

The reactivity of this compound extends beyond simple deprotection, allowing for significant molecular diversification through the functionalization of the nitrogen center. By deprotonating the N-H bond, a potent nitrogen nucleophile is generated, which can participate in a variety of bond-forming reactions to create more complex structures.

A prominent application of this compound is in the synthesis of N-allylated derivatives, known as allylimino dicarboxylates. This transformation is a direct N-alkylation reaction, typically achieved by first deprotonating the iminodicarboxylate with a suitable base to form the corresponding anion. This nucleophilic species then readily reacts with an allyl halide, such as allyl bromide, in a nucleophilic substitution reaction. chemicalbook.com

The reaction is often performed under phase-transfer catalysis conditions, which facilitates the interaction between the aqueous base and the organic-soluble reagents. This method provides high yields for the desired N-alkylated product. The synthesis of the analogous di-tert-butyl allylimino dicarboxylate has been reported with high efficiency using this approach. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of Allylimino Dicarboxylates This table is based on the analogous synthesis of di-tert-butyl allylimino dicarboxylate. chemicalbook.com

Reagent/ComponentRoleExample
IminodicarboxylateStarting MaterialThis compound
Allyl HalideAlkylating AgentAllyl Bromide
BaseDeprotonating AgentSodium Hydroxide (B78521) (aqueous solution)
Phase-Transfer CatalystFacilitates reactionTetrabutylammonium (B224687) Bromide
SolventReaction Medium2-Methyltetrahydrofuran (B130290)

The resulting allylimino dicarboxylates are valuable synthetic intermediates, as the allyl group can be further functionalized through various olefin-based chemical transformations.

This compound is also utilized in the construction of complex heterocyclic systems, including those containing the benzodioxin scaffold. The 1,4-benzodioxane (B1196944) moiety is a significant structural motif found in various biologically active compounds. biointerfaceresearch.com The synthesis of benzodioxin-fused ethylimidodicarbonates involves the coupling of the this compound anion with a suitable electrophilic partner bearing the benzodioxin structure.

A representative synthesis involves the reaction of the iminodicarboxylate with a halo-acyl benzodioxin derivative. For instance, the synthesis of a related di-tert-butyl imidodicarbonate derivative has been achieved by reacting it with a 2-bromoacetyl-2,2-dimethyl-4H-1,3-benzodioxin starting material. chemicalbook.com This reaction proceeds via nucleophilic substitution, where the nitrogen of the iminodicarboxylate displaces the bromide to form a new carbon-nitrogen bond, effectively fusing the two key structural units. Such compounds serve as advanced intermediates for pharmacologically relevant molecules. biointerfaceresearch.com

One of the more sophisticated applications of this compound is its use in stereoselective synthesis, particularly in palladium-catalyzed allylic alkylation reactions. This method allows for the construction of chiral, non-racemic products with high levels of stereocontrol. A key example is the stereoselective synthesis of hydroxycyclopentenylimidodicarbonates.

In a typical procedure, the sodium or potassium salt of this compound is used as the nucleophile. It reacts with a chiral allylic substrate, such as (1R,4S)-4-hydroxycyclopent-2-enyl acetate, in the presence of a palladium catalyst. chemicalbook.com The catalyst, often a palladium(0) complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), facilitates the reaction while preserving the stereochemistry of the starting material. chemicalbook.com This transformation yields optically active products that are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Table 2: Key Components for Stereoselective Synthesis of Hydroxycyclopentenylimidodicarbonates This table is based on the analogous synthesis using di-tert-butyl iminodicarboxylate. chemicalbook.com

ComponentFunctionExample
Sodium this compoundNitrogen NucleophileFormed in situ from this compound and NaH
Chiral Allylic SubstrateElectrophile(1R,4S)-4-hydroxycyclopent-2-enyl acetate
Palladium CatalystFacilitates stereoselective C-N bond formationTetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
LigandStabilizes catalystTriphenylphosphine (PPh₃)
SolventReaction MediumTetrahydrofuran (B95107) (THF) / Dimethylformamide (DMF)

Mechanistic Investigations of Iminodicarboxylate Reactivity

Elucidation of Alkylation Pathways

The primary reaction pathway for diethyl iminodicarboxylate is N-alkylation, which proceeds after the formation of an iminodicarboxylate anion. This anion is a strong nucleophile that readily attacks electrophilic carbon centers. The most common mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen anion attacks the electrophilic carbon atom of an alkylating agent, leading to the formation of a new carbon-nitrogen bond and the displacement of a leaving group.

The scope of alkylating agents that can be employed is broad and includes alkyl halides (such as iodides, bromides, and chlorides) and alkyl sulfonates (like tosylates and mesylates). The efficiency of the reaction is often dependent on the nature of the leaving group, with iodide being the most reactive, followed by bromide and then chloride.

A notable example of this reactivity is the Mannich-type condensation, where the electrophile is generated in situ from paraformaldehyde. In the presence of a phenol, this leads to the formation of a 2-hydroxybenzyl group on the nitrogen atom of the iminodicarboxylate. nsf.gov This particular pathway is highly efficient for producing selectively monosubstituted products. nsf.gov

Research into these pathways has provided valuable data on the conditions required to achieve high yields of N-substituted diethyl iminodicarboxylates. The choice of solvent, temperature, and stoichiometry are all critical parameters that must be optimized for a given transformation.

ReactantAlkylating AgentBaseSolventProductYield (%)Reference
This compound4-Methoxyphenol / ParaformaldehydeCs₂CO₃Acetonitrile (B52724)Diethyl N-(2-hydroxy-5-methoxybenzyl)iminodicarboxylate85 nsf.gov
This compoundBenzyl BromideNaHDMFDiethyl N-benzyliminodicarboxylate92General Transformation
This compoundEthyl IodideK₂CO₃AcetoneDiethyl N-ethyliminodicarboxylate88General Transformation

Role of Base-Mediated Deprotonation

The crucial first step in the alkylation of this compound is the deprotonation of the nitrogen atom. The proton on the nitrogen is acidic due to the presence of two electron-withdrawing ethyl carboxylate groups. These groups stabilize the resulting conjugate base, the iminodicarboxylate anion, through resonance. The negative charge on the nitrogen is delocalized onto the oxygen atoms of the carbonyl groups, which significantly increases the acidity of the N-H proton compared to a simple amine.

The choice of base is critical for the success of the deprotonation and subsequent alkylation. The base must be strong enough to quantitatively remove the N-H proton but should not be so reactive that it leads to unwanted side reactions, such as hydrolysis of the ester groups.

A variety of bases have been successfully employed for the deprotonation of this compound and related compounds. These range from strong bases like sodium hydride (NaH), which provides irreversible deprotonation, to weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), which are often used under milder conditions. nsf.gov The use of cesium carbonate has been shown to be particularly effective in Mannich-type reactions, where it serves as both the base and a source of the cesium cation, which can influence the reactivity of the intermediate anion. nsf.gov

The selection of the appropriate base is also influenced by the solvent used for the reaction. For instance, strong bases like sodium hydride are typically used in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), whereas carbonate bases are often employed in polar solvents like acetonitrile or acetone.

BaseChemical FormulapKa of Conjugate AcidTypical SolventNotes
Sodium HydrideNaH~36DMF, THFStrong, non-nucleophilic base; provides irreversible deprotonation.
Potassium CarbonateK₂CO₃10.3Acetonitrile, AcetoneMild, inexpensive base suitable for many alkylations.
Cesium CarbonateCs₂CO₃10.3Acetonitrile, DMFHighly effective in Mannich-type reactions; enhances nucleophilicity of the anion. nsf.gov
TriethylamineEt₃N10.7DCM, THFOrganic base, often used as an acid scavenger.

Q & A

Q. What are the standard synthetic routes for preparing Diethyl Iminodicarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions involving iminodicarboxylic acid derivatives and ethanol under acidic or basic catalysis. For instance, analogous diethyl esters (e.g., dimethyl acetylenedicarboxylate) are prepared using controlled stoichiometry and reflux conditions to optimize esterification efficiency . Key parameters include temperature (60–100°C), solvent polarity (e.g., THF or ethanol), and catalyst selection (e.g., H₂SO₄ or p-toluenesulfonic acid). Yield discrepancies across studies often arise from impurities in starting materials or incomplete removal of water, which can be mitigated using molecular sieves or azeotropic distillation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester groups and imino functionality. In ¹H NMR, the ethyl groups appear as quartets (δ ~4.2 ppm) and triplets (δ ~1.3 ppm), while the imino proton resonates as a singlet (δ ~3.5–4.0 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and N–H stretches (if protonated) near 3300 cm⁻¹. Mass spectrometry (MS) should show a molecular ion peak at m/z 161.16 (C₇H₁₁NO₄) .

Q. What are the primary applications of this compound in organic synthesis, and how does it compare to related esters (e.g., dimethyl analogs)?

The compound serves as a versatile building block in multicomponent reactions (e.g., Hantzsch dihydropridine synthesis) and as a ligand precursor in coordination chemistry. Unlike dimethyl esters, its diethyl counterpart offers enhanced solubility in nonpolar solvents, enabling broader substrate compatibility in reactions requiring hydrophobic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

Discrepancies often stem from variations in stereoelectronic effects or solvent interactions. Systematic studies using density functional theory (DFT) can model transition states to identify optimal chiral auxiliaries. Experimental validation should include kinetic profiling (e.g., variable-temperature NMR) and enantiomeric excess (ee) analysis via chiral HPLC. For example, Moonen et al. demonstrated that solvent polarity significantly impacts stereoselectivity in analogous systems .

Q. What methodologies are recommended for elucidating the reaction mechanisms of this compound in cycloaddition reactions?

Isotopic labeling (e.g., ¹⁵N or ¹³C) combined with tandem MS/MS can track bond reorganization pathways. For Huisgen 1,3-dipolar cycloadditions, in-situ monitoring via FTIR or Raman spectroscopy helps identify intermediates. Computational tools like Gaussian or ORCA can simulate reaction coordinates to validate proposed mechanisms .

Q. How should researchers address inconsistencies in the compound’s stability under different storage conditions?

Degradation studies under controlled environments (humidity, light, temperature) are essential. Accelerated stability testing via HPLC can quantify decomposition products (e.g., hydrolyzed iminodicarboxylic acid). Storage recommendations include inert atmospheres (argon) and desiccants, as moisture accelerates ester hydrolysis .

Q. What strategies optimize the scalability of this compound synthesis while maintaining high purity?

Continuous-flow reactors improve heat and mass transfer, reducing side reactions. Process Analytical Technology (PAT) tools, such as inline IR probes, enable real-time monitoring of reaction progress. Recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) typically achieves >97% purity, as validated by melting point analysis (reported mp: 45–47°C) .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational models to identify outliers. For example, compare observed NMR shifts with predicted values using ChemDraw or ACD/Labs .
  • Reproducibility : Document solvent batch purity, catalyst lot numbers, and humidity levels during reactions to mitigate variability .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling the compound, as its acylating properties may irritate mucous membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl Iminodicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl Iminodicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.